molecular formula C26H23ClN2O3 B13136122 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione CAS No. 89868-53-1

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione

Cat. No.: B13136122
CAS No.: 89868-53-1
M. Wt: 446.9 g/mol
InChI Key: GMYISYUXUDFPFP-UHFFFAOYSA-N
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Description

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:

    Nitration: Introduction of nitro groups to the anthracene ring.

    Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.

    Biology: Investigated for its potential as a fluorescent marker in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.

    2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.

    3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.

Uniqueness

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.

This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.

Properties

CAS No.

89868-53-1

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2

InChI Key

GMYISYUXUDFPFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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